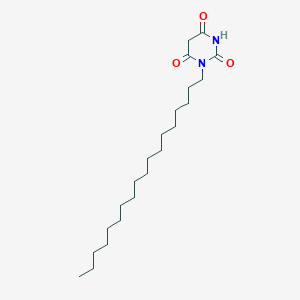![molecular formula C53H48N4O10 B11555809 4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B11555809.png)
4-[(1E)-2-(acetylamino)-3-({4-[4-(2-{4-[4-({(2Z)-2-(acetylamino)-3-[4-(acetyloxy)phenyl]prop-2-enoyl}amino)phenoxy]phenyl}propan-2-yl)phenoxy]phenyl}amino)-3-oxoprop-1-en-1-yl]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of Acetoxy and Acetamido Groups: These functional groups are introduced through acetylation and amidation reactions, respectively, using reagents such as acetic anhydride and acetamide.
Phenyl Group Substitution: The phenyl groups are incorporated through electrophilic aromatic substitution reactions, often using halogenated benzene derivatives and strong bases.
Coupling Reactions: The final assembly of the compound involves coupling reactions, such as Suzuki or Heck coupling, to link the various aromatic and functionalized components.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzene derivatives with strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(HYDROXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
- 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(METHOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE
Uniqueness
The uniqueness of 4-[(1Z)-2-[(4-{4-[2-(4-{4-[(2E)-3-[4-(ACETYLOXY)PHENYL]-2-ACETAMIDOPROP-2-ENAMIDO]PHENOXY}PHENYL)PROPAN-2-YL]PHENOXY}PHENYL)CARBAMOYL]-2-ACETAMIDOETH-1-EN-1-YL]PHENYL ACETATE lies in its specific combination of functional groups and structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved material properties, making it a valuable target for further research and development.
特性
分子式 |
C53H48N4O10 |
|---|---|
分子量 |
901.0 g/mol |
IUPAC名 |
[4-[(Z)-2-acetamido-3-[4-[4-[2-[4-[4-[[(E)-2-acetamido-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]phenoxy]phenyl]propan-2-yl]phenoxy]anilino]-3-oxoprop-1-enyl]phenyl] acetate |
InChI |
InChI=1S/C53H48N4O10/c1-33(58)54-49(31-37-7-19-43(20-8-37)64-35(3)60)51(62)56-41-15-27-47(28-16-41)66-45-23-11-39(12-24-45)53(5,6)40-13-25-46(26-14-40)67-48-29-17-42(18-30-48)57-52(63)50(55-34(2)59)32-38-9-21-44(22-10-38)65-36(4)61/h7-32H,1-6H3,(H,54,58)(H,55,59)(H,56,62)(H,57,63)/b49-31-,50-32+ |
InChIキー |
ZRUBLWKBAXCCMC-ZXWAIDDWSA-N |
異性体SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)OC(=O)C)/C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)/C(=C/C6=CC=C(C=C6)OC(=O)C)/NC(=O)C |
正規SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)OC(=O)C)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)NC(=O)C(=CC6=CC=C(C=C6)OC(=O)C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-1-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11555727.png)
![11H-Indeno[1,2-b]quinolin-11-one, semicarbazone](/img/structure/B11555734.png)
![2-{(Z)-[(3-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11555745.png)
![N'-[(E)-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylidene]-2-(naphthalen-2-yloxy)propanehydrazide](/img/structure/B11555751.png)
![N-[(E)-(5-bromofuran-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-benzothiazol-6-amine](/img/structure/B11555757.png)
![3-[(3-Bromophenyl)amino]-3-(4-chlorophenyl)-1-phenylpropan-1-one](/img/structure/B11555766.png)
![4-methoxy-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide](/img/structure/B11555767.png)
![2-(2-methylphenoxy)-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11555769.png)
![Ethyl 4-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11555773.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11555784.png)

![2-[(2,4-Dinitrophenyl)sulfanyl]naphthalene](/img/structure/B11555817.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11555819.png)
![4-(decyloxy)-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11555827.png)
